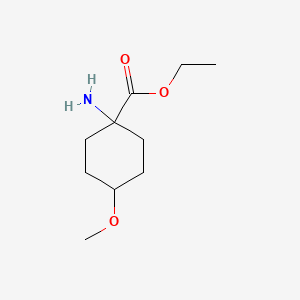![molecular formula C18H17NO2 B13559752 3-[2-(4-Methylphenyl)-1H-indol-3-YL]propanoic acid](/img/structure/B13559752.png)
3-[2-(4-Methylphenyl)-1H-indol-3-YL]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(4-Methylphenyl)-1H-indol-3-YL]propanoic acid is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific conditions and reagents used can vary depending on the desired substitution pattern on the indole ring.
Industrial Production Methods
Industrial production of indole derivatives often involves optimizing the synthetic routes for scalability and cost-effectiveness. This may include the use of catalytic processes, high-yielding reactions, and efficient purification techniques. The exact methods used for the industrial production of 3-[2-(4-Methylphenyl)-1H-indol-3-YL]propanoic acid would depend on the specific requirements of the production process and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-Methylphenyl)-1H-indol-3-YL]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce new substituents onto the indole ring or the propanoic acid side chain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various electrophiles and nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, would depend on the desired transformation.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the indole ring could lead to the formation of indole-2-carboxylic acid derivatives, while substitution reactions could introduce various functional groups onto the indole ring or the propanoic acid side chain.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a model compound for studying the reactivity of indole derivatives.
Biology: Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties. This compound could be studied for its potential biological activities and mechanisms of action.
Medicine: The compound could be investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Indole derivatives are used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-[2-(4-Methylphenyl)-1H-indol-3-YL]propanoic acid would depend on its specific biological activities. Indole derivatives are known to interact with various molecular targets, including enzymes, receptors, and nucleic acids . The compound could exert its effects by binding to these targets and modulating their activity. The specific pathways involved would depend on the particular biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-[2-(4-Methylphenyl)-1H-indol-3-YL]propanoic acid include other indole derivatives with different substitution patterns on the indole ring or the side chain. Examples include:
Uniqueness
What sets this compound apart from other similar compounds is its unique combination of the indole core, the 4-methylphenyl group, and the propanoic acid side chain
Properties
Molecular Formula |
C18H17NO2 |
|---|---|
Molecular Weight |
279.3 g/mol |
IUPAC Name |
3-[2-(4-methylphenyl)-1H-indol-3-yl]propanoic acid |
InChI |
InChI=1S/C18H17NO2/c1-12-6-8-13(9-7-12)18-15(10-11-17(20)21)14-4-2-3-5-16(14)19-18/h2-9,19H,10-11H2,1H3,(H,20,21) |
InChI Key |
LSVDNCUTGHFGDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






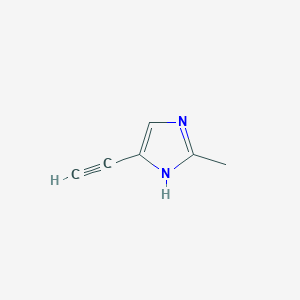
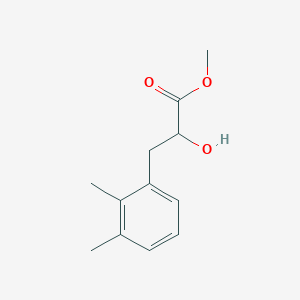
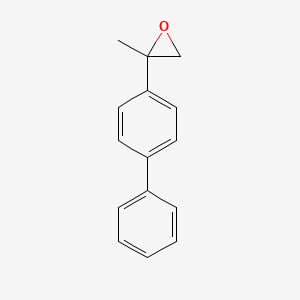

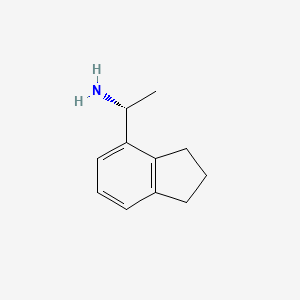


![[2-[(5-Chloropyridin-2-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13559747.png)

